REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].Br[CH2:13][CH2:14]Br>CS(C)=O>[C:1]1([C:7]2([C:8]#[N:9])[CH2:14][CH2:13]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
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Name
|
|
Quantity
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5.85 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)CC#N
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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14.1 g
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Type
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reactant
|
Smiles
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BrCCBr
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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heats up to about 50°
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Type
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ADDITION
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Details
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After a further 1 h the reaction mixture is poured slowly onto ice water (250 mL, gas evolution)
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Duration
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1 h
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Type
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EXTRACTION
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Details
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is extracted with ether (3×50 mL)
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Type
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WASH
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Details
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The combined extracts are washed with water (2×100 mL) and saturated brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
|
C1(=CC=CC=C1)C1(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.58 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |